molecular formula C15H21N3O B2957666 N-Cyclohexyl-5,6,7,8-tetrahydrocinnoline-3-carboxamide CAS No. 2415584-74-4

N-Cyclohexyl-5,6,7,8-tetrahydrocinnoline-3-carboxamide

Cat. No.: B2957666
CAS No.: 2415584-74-4
M. Wt: 259.353
InChI Key: NJKXZIVNQVDCOK-UHFFFAOYSA-N
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Description

N-Cyclohexyl-5,6,7,8-tetrahydrocinnoline-3-carboxamide is a chemical compound with a complex structure that includes a cyclohexyl group, a tetrahydrocinnoline core, and a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexyl-5,6,7,8-tetrahydrocinnoline-3-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclohexylamine with a suitable cinnoline derivative in the presence of a coupling agent. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyl-5,6,7,8-tetrahydrocinnoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxamide group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted cinnoline derivatives.

Scientific Research Applications

N-Cyclohexyl-5,6,7,8-tetrahydrocinnoline-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-Cyclohexyl-5,6,7,8-tetrahydrocinnoline-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Cyclohexyl-5,6,7,8-tetrahydrocinnoline-3-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its cyclohexyl group and tetrahydrocinnoline core make it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-cyclohexyl-5,6,7,8-tetrahydrocinnoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O/c19-15(16-12-7-2-1-3-8-12)14-10-11-6-4-5-9-13(11)17-18-14/h10,12H,1-9H2,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJKXZIVNQVDCOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=NN=C3CCCCC3=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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